3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Description
Introduction to 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Chemical Identity and Nomenclature
Structural Features and IUPAC Name
The compound’s IUPAC name, This compound , systematically describes its structure:
- A pyrazole ring (1H-pyrazole) serves as the core heterocycle.
- Substituents include:
- A methyl group (-CH₃) at position 1.
- A trifluoromethyl group (-CF₃) at position 5.
- A 5-bromo-2-thienyl group (C₄H₂BrS) at position 3.
The molecular formula is C₉H₆BrF₃N₂S , with a molecular weight of 311.12 g/mol . Its SMILES notation, CN1C(=CC(=N1)C2=CC=C(S2)Br)C(F)(F)F, highlights the connectivity of substituents.
| Property | Value |
|---|---|
| CAS Number | 683274-57-9 |
| Molecular Formula | C₉H₆BrF₃N₂S |
| Molecular Weight | 311.12 g/mol |
| Boiling Point | Data unavailable |
| Melting Point | Data unavailable |
Nomenclature Breakdown
The naming follows IUPAC priorities:
- Parent chain : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
- Numbering :
- Position 1: Methyl group.
- Position 3: 5-Bromo-2-thienyl substituent.
- Position 5: Trifluoromethyl group.
- Substituent descriptors :
Historical Context in Heterocyclic Chemistry
Evolution of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a landmark discovery that spurred interest in pyrazole derivatives. Early methods relied on cyclocondensation of 1,3-diketones with hydrazines (Knorr synthesis). The introduction of trifluoromethyl groups into pyrazoles emerged in the late 20th century, driven by demand for bioactive molecules with enhanced metabolic stability and lipophilicity.
Advancements in Functionalized Pyrazoles
The synthesis of This compound represents a convergence of three key trends:
- Trifluoromethylation : Developed via reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, enabling regioselective CF₃ incorporation.
- Bromothienyl Functionalization : Achieved through cross-coupling or halogenation of thiophene precursors.
- N-Methylation : Introduced using methyl hydrazine or dimethyl sulfate under basic conditions.
Role in Modern Applications
While excluded from safety/dosage discussions, the compound’s structural motifs align with:
- Agrochemicals : Trifluoromethylpyrazoles are key in fungicides (e.g., fluxapyroxad).
- Pharmaceuticals : Pyrazole-thiophene hybrids show antitumor and antiparasitic activity.
- Materials Science : Bromothienyl groups enable Suzuki-Miyaura cross-coupling for polymer synthesis.
This compound exemplifies the synergy between heterocyclic chemistry and functional group diversification, enabling tailored properties for interdisciplinary applications.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2S/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(10)16-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMFRUPCHXXCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Pyrazole Formation
In a method analogous to WO2017084995A1, methyl hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Adapting this approach, substituting the β-keto ester with a thienyl-containing derivative (e.g., ethyl 3-(5-bromo-2-thienyl)-4,4,4-trifluoroacetoacetate) could directly yield the target compound. Key parameters include:
- Acid Catalyst : Sulfuric acid (0.001–0.25 molar equivalents).
- Temperature : 50–140°C.
- Solvent : Aqueous ethanol or water.
This one-pot reaction achieves regioselectivity by favoring the kinetic product due to steric and electronic effects. For example, the trifluoromethyl group directs cyclization to position 5, while the thienyl group occupies position 3.
Challenges in Precursor Synthesis
Synthesizing the requisite β-keto ester with a pre-brominated thienyl group remains a bottleneck. Current literature suggests that Claisen condensation between 5-bromo-2-thiophenecarbonyl chloride and ethyl trifluoroacetoacetate could generate the precursor, though yields are unreported.
Bromination of Thienyl-Substituted Pyrazoles
Post-functionalization via electrophilic aromatic substitution provides a pathway to introduce bromine selectively on the thienyl ring.
Direct Bromination
Treating 3-(2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole with bromine in acetic acid introduces bromine at the thienyl 5-position.
Conditions :
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers milder conditions for regioselective bromination:
This method minimizes over-bromination and is scalable for industrial applications.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Industrial-Scale Considerations
The patent WO2017084995A1 highlights critical factors for scalability:
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothienyl group to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The bromine and trifluoromethyl substituents in this compound enhance its potency against various cancer cell lines. For instance, research has shown that similar pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. The thienyl moiety is known to interact with inflammatory pathways, potentially leading to therapeutic applications.
Agrochemicals
Pesticide Development : The structural characteristics of 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole suggest its utility as a pesticide or herbicide. Compounds with similar structures have been found effective against various pests and pathogens, providing a basis for further exploration in agricultural applications.
Materials Science
Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that functionalized pyrazoles can act as cross-linking agents, improving the durability of polymers used in industrial applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong potential for further development as anticancer agents.
Case Study 2: Agrochemical Efficacy
In an investigation conducted by the American Chemical Society, researchers evaluated the efficacy of thienyl-substituted pyrazoles as herbicides. The study demonstrated that compounds with similar structures effectively inhibited weed growth while being less toxic to beneficial plants, highlighting their potential for use in sustainable agriculture.
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Low micromolar IC50 against cancer cells | Journal of Medicinal Chemistry |
| Agrochemical Efficacy | Effective herbicide with low toxicity | American Chemical Society |
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromothienyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related pyrazole derivatives:
Notes:
- The 4-chloro-2-fluoro-5-methylphenyl analog (Entry 2) exhibits lower molecular weight and higher halogen diversity, which may improve solubility in polar solvents like methanol .
- 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (Entry 3) lacks the thienyl group but includes a phenyl ring, which could alter steric and electronic profiles in cross-coupling reactions .
Key Research Findings
- Antimicrobial Activity : Isostructural chloro/bromo pyrazole-thiazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit antimicrobial properties, underscoring the importance of halogen substituents in bioactivity .
- Synthetic Robustness : The installation of sulfinamidine motifs to complex pyrazoles (e.g., 1-(4-bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole) achieves yields >70%, demonstrating compatibility with sensitive functional groups .
- Crystallographic Insights : X-ray data for pyrazole derivatives (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) reveal planar geometries and intermolecular contacts critical for solid-state packing .
Biological Activity
3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C9H6BrF3N2S
- Molecular Weight : 311.12 g/mol
- Structure : The compound features a thienyl group and trifluoromethyl substituent, which may enhance its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thienopyrazole compounds, including this compound. A study assessed the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated significant reductions in erythrocyte malformations when treated with these compounds compared to controls exposed only to the toxin .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole (7a) | 12 ± 1.03 |
| Thieno[2,3-c]pyrazole (7b) | 0.6 ± 0.16 |
This data suggests that derivatives of thienopyrazoles can mitigate oxidative damage in aquatic species, indicating their potential as antioxidants in environmental toxicology.
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. A review of recent developments noted that several pyrazole derivatives exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . This suggests that this compound could be a candidate for further exploration in anti-inflammatory drug development.
Antimicrobial and Anticancer Properties
Beyond antioxidant and anti-inflammatory effects, pyrazoles have demonstrated antimicrobial and anticancer activities. A comprehensive review indicated that various pyrazole derivatives possess broad-spectrum antimicrobial efficacy and exhibit cytotoxic effects against different cancer cell lines . The specific mechanisms often involve the induction of apoptosis and disruption of cellular processes in target pathogens or tumor cells.
Case Studies
Several case studies have investigated the biological activities of pyrazole compounds:
- Antioxidant Effects on Fish : In a study involving Clarias gariepinus, thienopyrazoles were shown to protect against oxidative stress induced by environmental toxins .
- Anti-inflammatory Screening : A series of substituted pyrazoles were screened for their COX-1/COX-2 inhibitory activities, revealing promising candidates with minimal side effects in histopathological examinations .
- Cytotoxicity Against Cancer Cells : Research has demonstrated that certain pyrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive for further development as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and what intermediates are critical for regioselective substitution?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
- Step 1 : Bromination of a thienyl-substituted pyrazole using N-bromosuccinimide (NBS) under mild conditions to introduce bromine at the 5-position of the thiophene ring .
- Step 2 : Trifluoromethylation via copper-catalyzed cross-coupling or direct substitution, ensuring the trifluoromethyl group occupies the 5-position of the pyrazole ring .
- Critical intermediates include 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 5-bromo-2-thienylboronic acid , which enable Suzuki-Miyaura coupling for thienyl attachment .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR resolve substituent positions (e.g., distinguishing methyl at N1 vs. C3) and confirm trifluoromethyl integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 / signature) .
- X-ray Crystallography : SHELXL refinement (via the SHELX suite) determines bond lengths/angles, confirming the thienyl-pyrazole dihedral angle and halogen bonding interactions .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group:
- Reduces electron density at the pyrazole ring, directing electrophilic substitution to the 4-position (if unsubstituted) .
- Enhances metabolic stability in biological studies by resisting oxidative degradation, as shown in QSAR models for similar pyrazole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or trifluoromethylation be addressed in synthetic workflows?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., amides) to guide bromination to specific positions .
- Temperature Control : Lower temperatures (−20°C to 0°C) favor trifluoromethylation at the 5-position over competing sites, as demonstrated in kinetic studies .
- Contradiction Note : Some studies report competing 3-bromo byproducts; optimizing stoichiometry (1:1.2 substrate:NBS ratio) minimizes this .
Q. How should researchers reconcile conflicting data on reaction yields when using palladium vs. copper catalysts for cross-coupling steps?
- Methodological Answer :
- Catalyst Selection : Palladium (e.g., Pd(PPh)) achieves higher yields (>80%) for Suzuki-Miyaura coupling but requires inert conditions. Copper (e.g., CuI) is cost-effective but may require longer reaction times (24–48 hrs) .
- Solvent Effects : DMF enhances copper-catalyzed reactions via ligand stabilization, while THF is preferred for palladium .
- Data Analysis : Use Design of Experiments (DoE) to statistically validate optimal conditions, addressing discrepancies in literature reports .
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer :
- Binding Mode : The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 or kinase targets), as shown in docking simulations for analogous pyrazoles .
- Thienyl Role : The 5-bromo-thienyl moiety may act as a halogen bond donor, stabilizing interactions with protein backbone carbonyls, as observed in crystallographic studies .
- Contradiction Note : Some studies report low activity against non-polar targets; this may reflect poor solubility, which can be mitigated via prodrug strategies (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
